molecular formula C14H14N4O B3079765 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine CAS No. 107400-99-7

4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine

Cat. No.: B3079765
CAS No.: 107400-99-7
M. Wt: 254.29 g/mol
InChI Key: UISSSHKLLFDNOA-UHFFFAOYSA-N
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Description

4-{5H-Pyrimido[5,4-b]indol-4-yl}morpholine is a heterocyclic compound featuring a pyrimidoindole core fused with a morpholine moiety at position 2. Pyrimido[5,4-b]indoles are bicyclic systems combining pyrimidine and indole rings, known for their diverse pharmacological activities, including antitrypanosomal, antiviral, and anti-inflammatory properties . The morpholine substituent introduces a polar, oxygen-containing heterocycle, which can enhance solubility and influence pharmacokinetic properties compared to non-polar analogs.

Properties

IUPAC Name

4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)14(16-9-15-12)18-5-7-19-8-6-18/h1-4,9,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSSHKLLFDNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267267
Record name 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107400-99-7
Record name 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107400-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the formamide-mediated cyclization of cyanoamidine precursors under microwave irradiation, which is an eco-friendly approach . This method allows for the efficient generation of the desired tricyclic skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Nitrogen

The morpholine nitrogen exhibits nucleophilic behavior, enabling alkylation reactions with alkyl halides. This forms N-alkylated derivatives, which are pivotal for modulating physicochemical properties.

Reaction TypeReagents/ConditionsProductReference
N-AlkylationAlkyl halides (e.g., methyl iodide)N-Alkyl-4-{5H-pyrimidoindol-4-yl}morpholine

Alkylation at the Pyrimidine Nitrogen

The pyrimidine nitrogen undergoes alkylation with alkyl halides, introducing substituents that influence electronic and steric properties. This reaction is critical for diversifying biological activity.

Reaction TypeReagents/ConditionsProductReference
Pyrimidine AlkylationAlkyl halides (e.g., benzyl bromide)4-(Alkyl-5H-pyrimidoindol-4-yl)morpholine

Reductive Amination

The morpholine nitrogen participates in reductive amination with aldehydes/ketones under reducing agents like sodium cyanoborohydride, forming secondary amines.

Reaction TypeReagents/ConditionsProductReference
Reductive AminationAldehyde/ketone, NaBH3CNN-Alkylamino derivatives

Cross-Coupling Reactions

The pyrimidine ring engages in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enhancing structural diversity.

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingAryl boronic acids, Pd(PPh3)4, base4-(Aryl-pyrimidoindol-4-yl)morpholine

Hydrolysis of the Morpholine Ring

Under acidic/basic conditions, the morpholine ring undergoes hydrolysis, cleaving to form secondary amines or amino alcohols.

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (6M), refluxPyrimidoindole-amine derivatives

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For example, iodine-mediated oxidative cyclization generates tricyclic structures.

Reaction TypeReagents/ConditionsProductReference
Oxidative CyclizationI2, DMSO, O2 atmospherePyrimido-pyrrolo-oxazine derivatives

Redox Reactions

The pyrimidine ring undergoes redox transformations. Oxidation with agents like H2O2 introduces hydroxyl groups, while reduction with NaBH4 modifies substituents.

Reaction TypeReagents/ConditionsProductReference
OxidationH2O2, FeCl3Hydroxylated pyrimidoindoles

Functional Group Interconversion

The carboxamide group (if present in derivatives) undergoes hydrolysis to carboxylic acids or reduction to amines.

Reaction TypeReagents/ConditionsProductReference
Amide HydrolysisNaOH (aq), ΔCarboxylic acid derivatives

Key Mechanistic Insights:

  • Steric and Electronic Effects : The morpholine ring’s electron-donating nature enhances nucleophilicity at N1, while the pyrimidine ring’s electron-withdrawing character directs electrophilic substitution to specific positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in cross-coupling and alkylation .

Scientific Research Applications

4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine to structurally related pyrimidoindole derivatives, focusing on substituents, molecular properties, and biological activities.

Structural and Functional Group Variations

Compound Name/ID Substituents/Modifications Molecular Formula Key Features
This compound Morpholine at position 4 C14H15N5O Polar morpholine enhances solubility
8-Chloro-N-(3-morpholinopropyl)pyrimidoindole Chlorine at position 8, morpholinopropylamine C17H21ClN6O Antitrypanosomal activity
3-Phenyl-2-(propylsulfanyl)pyrimidoindol-4-one Phenyl, propylsulfanyl at positions 2 and 3 C18H17N3OS Hydrophobic substituents
3-Cyclohexyl-2-thioxopyrimidoindol-4-one Cyclohexyl, thioxo at positions 2 and 3 C16H18N3OS TLR4 ligand activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidoindole Pyrazole at position 4 C15H13N5 Smaller molecular weight (263.3 g/mol)

Physicochemical Properties

Property 4-{5H-Pyrimidoindol-4-yl}morpholine 3-Phenyl-2-(propylsulfanyl) derivative 3-Cyclohexyl-2-thioxo derivative
Molecular Weight (g/mol) ~262.3 323.4 344.1
Polar Groups Morpholine (polar) Propylsulfanyl (non-polar) Thioxo (moderately polar)
Solubility Likely improved in aqueous media Low (hydrophobic substituents) Moderate

Structure–Activity Relationship (SAR) Trends

Morpholine Substitution: Derivatives with morpholine (e.g., 8-chloro-N-(3-morpholinopropyl)) exhibit antitrypanosomal activity, suggesting this group enhances target binding or solubility .

Thioxo and Sulfanyl Groups : Compounds with thioxo (C=S) or sulfanyl (S-alkyl) groups (e.g., 3-cyclohexyl-2-thioxo) show TLR4 ligand activity, likely due to hydrogen-bonding interactions .

Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., 3-phenyl derivatives) improve receptor affinity but may reduce solubility compared to aliphatic chains .

Biological Activity

The compound 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features a pyrimido-indole core linked to a morpholine ring, contributing to its unique chemical properties. The compound's molecular formula is C12H12N4C_{12}H_{12}N_4, with a molecular weight of approximately 224.25 g/mol.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . By inhibiting specific kinases, this compound can modulate various intracellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth, making it a potential candidate for cancer therapy.

Anticancer Activity

Research indicates that compounds related to the pyrimido[5,4-b]indole structure exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition mechanisms .

Immune Modulation

Another area of interest is the compound's ability to stimulate the innate immune system. Substituted pyrimido[5,4-b]indoles have been identified as potent activators of Toll-like receptor 4 (TLR4), leading to the production of key cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) . This property suggests potential applications in immunotherapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Immune ModulationActivates TLR4 leading to cytokine production
Kinase InhibitionInhibits specific kinases involved in cell signaling

Detailed Research Findings

  • Anticancer Studies : A study reported that this compound exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant potency .
  • Immune Response : In murine models, modified derivatives showed selective activation of TLR4 pathways with minimal toxicity, suggesting their potential as adjuvants in vaccine formulations .
  • Kinase Inhibition : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of various kinases, which could explain its inhibitory effects on cell proliferation .

Q & A

Q. What experimental strategies are recommended for characterizing the physicochemical properties of 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and molecular symmetry, as demonstrated for structurally similar pyrimidoindole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, aligning with protocols for pyrimido[5,4-b]indole analogues .
  • Solubility and Stability : Employ HPLC or differential scanning calorimetry (DSC) to assess stability under varying pH and temperature conditions, referencing methodologies for related morpholine-containing heterocycles .

Q. How can researchers design synthetic routes for this compound and its intermediates?

  • Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation, as shown for pyrimidoindole derivatives (e.g., compound 32 in ) .
  • Functional Group Compatibility : Prioritize protecting groups for morpholine and indole moieties during multi-step synthesis, guided by protocols for pyrimido[5,4-d][2]benzazepine derivatives .
  • Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate target compounds, as described for structurally analogous indole-pyrimidine hybrids .

Advanced Research Questions

Q. How can structural optimization strategies improve the biological activity of this compound derivatives?

  • Molecular Simplification : Reduce structural complexity while retaining pharmacophores, as applied to cruzain inhibitors (e.g., pyrimidine derivatives derived from 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine) .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., halogens) at the indole 8-position to enhance enzyme inhibition, based on SAR studies of pyrimidoindole-based TLR4 modulators .
  • Hybrid Scaffolds : Combine morpholine with pyrrolo[2,3-d]pyrimidine cores to explore kinase inhibition, inspired by analogues like PF-06454589 .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays for this compound class?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence resonance energy transfer vs. calorimetry) for cruzain inhibition studies, as discrepancies may arise from assay interference .
  • Metabolite Profiling : Identify potential off-target effects via LC-MS/MS metabolite screening, referencing protocols for MLN8237 (a structurally related pyrimido[5,4-d]benzazepine) .
  • Crystallography : Resolve binding modes using X-ray structures of target enzymes (e.g., cruzain or TLR4) complexed with derivatives, as exemplified for ZZL ligand interactions .

Q. What strategies are effective in evaluating polymorphic forms of this compound and their impact on bioactivity?

  • Solid-State Characterization : Use powder X-ray diffraction (PXRD) and DSC to identify polymorphs, following methods for isoindole-piperidine dione derivatives .
  • Dissolution Testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., simulated gastric fluid) to correlate with pharmacokinetic variability .
  • In Silico Screening : Predict stable polymorphs via molecular dynamics simulations, leveraging frameworks validated for pyrimidoindole-based TLR4 ligands .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound derivatives?

  • Process Intensification : Transition from batch to flow chemistry for critical steps (e.g., cyclization), reducing side reactions observed in microwave-assisted syntheses .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during amide coupling, as demonstrated in pyrimidoindole syntheses .

Q. What computational tools are recommended for predicting the ADMET properties of this compound class?

  • QSAR Models : Train models on pyrimido[5,4-b]indole datasets to predict permeability and metabolic stability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to prioritize derivatives with high affinity for target enzymes (e.g., cruzain), guided by crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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